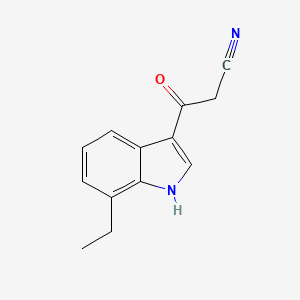

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile

Descripción general

Descripción

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the following steps:

Starting Material: The synthesis begins with 7-ethylindole, which can be prepared from 2-ethylphenylhydrazine hydrochloride and dihydrofuran using concentrated sulfuric acid as a catalyst.

Formation of Intermediate: The 7-ethylindole is then reacted with ethylene carbonate under basic conditions to form 7-ethyltryptophol.

Final Product: The 7-ethyltryptophol is further reacted with a suitable nitrile source, such as acetonitrile, in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or sulfonylated indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical transformations, including:

- Oxidation : Conversion to oxo derivatives using agents like potassium permanganate.

- Reduction : Reduction of the nitrile group to an amine using lithium aluminum hydride.

- Substitution Reactions : Electrophilic substitutions at the indole ring to create halogenated or sulfonylated derivatives.

Biology

The compound has been studied for its antimicrobial and antifungal properties , showing potential in developing new therapeutic agents. Its mechanism of action involves:

- Enzyme Inhibition : Binding to active sites of enzymes, blocking their activity.

- Receptor Modulation : Interacting with receptors to influence cellular signaling pathways.

Medicine

In drug discovery, this compound is investigated as a lead compound due to its interactions with biological targets such as enzymes and receptors. Notable research areas include:

- Anticancer Activity : Potential applications in cancer treatment through inhibition of specific pathways like protein kinases and histone deacetylases.

Industry

This compound is utilized in the development of new materials and pharmaceuticals. Its versatility makes it a valuable precursor in various synthetic applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics.

Case Study 2: Anticancer Research

Research highlighted in Cancer Letters demonstrated that modified forms of this compound could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer cell proliferation. This positions it as a candidate for further exploration in anticancer drug development.

Mecanismo De Acción

The mechanism of action of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.

Pathways Involved: Key pathways include protein kinase inhibition, histone deacetylase inhibition, and DNA topoisomerase inhibition.

Comparación Con Compuestos Similares

Similar Compounds

7-ethyltryptophol: A precursor in the synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile.

3-(7-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)propanoic acid: Another indole derivative with similar structural features.

3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline: An indolylquinoline derivative with potential anticancer properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Actividad Biológica

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with cyanoacetic acid or related compounds under specific conditions. The process often includes refluxing with various catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related indole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT 116). The IC50 values for these compounds have been reported as low as 6.76 µg/mL, indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 1: Cytotoxicity of Indole-Based Compounds

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 7f | HCT 116 | 6.76 | Induction of apoptosis via caspase activation |

| Compound X | A549 | 77.15 | Inhibition of anti-apoptotic proteins |

| Control (5-FU) | HCT 116 | 77.15 | Standard chemotherapeutic agent |

The biological activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells through various mechanisms:

- Caspase Activation : Studies have shown that treatment with these compounds leads to increased production of caspases, particularly caspase 3 and caspase 9, which are critical in the apoptotic pathway .

- Cell Cycle Arrest : Flow cytometric analysis has indicated that these compounds can cause cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cells .

Case Studies

In a study investigating the effects of a related compound, researchers observed that treatment with the compound resulted in a significant increase in apoptotic markers in HCT116 cells. Specifically, caspase 3 levels increased significantly compared to untreated controls, suggesting a robust apoptotic response .

Another study focused on the synthesis and evaluation of pyrazolyl-s-triazine derivatives with indole motifs, which also showed promising anticancer activity. The structure-activity relationship (SAR) analysis indicated that modifications at the indole position could enhance biological activity .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between ethyl-substituted indole derivatives and activated nitriles. For example, ionic liquid-catalyzed reactions (e.g., using tributyl phosphonium-based ionic liquids) under microwave-assisted conditions enhance reaction efficiency and yield . Optimization of solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) is critical to avoid side products like dimerized indole derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use FT-IR to confirm the nitrile stretch (~2200 cm⁻¹) and ketone C=O stretch (~1700 cm⁻¹). NMR (¹H and ¹³C) is essential for resolving the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and indole protons (δ 7.0–8.0 ppm). UV-Vis spectroscopy (λmax ~270–300 nm) helps track electronic transitions in the indole moiety .

Q. How does the ethyl substituent on the indole ring influence the compound’s reactivity in nucleophilic additions or cyclization reactions?

- Methodological Answer : The ethyl group introduces steric hindrance, slowing nucleophilic attack at the 3-position of the indole. However, it enhances electron density in the indole ring, favoring electrophilic substitutions (e.g., halogenation). Computational Fukui indices can predict reactive sites for further functionalization .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as conflicting NMR chemical shifts or reaction outcomes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model NMR chemical shifts and compare them with experimental data to identify discrepancies caused by solvent effects or tautomerism . For reaction contradictions (e.g., variable yields), molecular dynamics simulations assess solvent-solute interactions or transition-state energetics .

Q. What strategies optimize the compound’s use as a precursor for heterocyclic synthesis, particularly in forming pyridines or spirocyclic derivatives?

- Methodological Answer : Use this compound in multicomponent reactions with aldehydes and malononitrile under acidic conditions. Microwave-assisted synthesis reduces reaction time (from 12h to 2h) and improves regioselectivity for pyridine derivatives . For spirocycles, employ Pd-catalyzed cross-coupling to introduce boronate handles (e.g., Suzuki-Miyaura reactions) .

Q. How can researchers design experiments to evaluate the compound’s biological activity, given structural similarities to known enzyme inhibitors?

- Methodological Answer : Prioritize molecular docking against targets like JAK1 kinases, leveraging the indole-nitrogen’s hydrogen-bonding potential. In vitro assays (e.g., kinase inhibition) should use ATP-competitive binding protocols with IC₅₀ determination. Compare results to analogs like 3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile to isolate the ethyl group’s impact .

Q. What advanced catalytic systems enhance the compound’s reactivity in asymmetric synthesis or green chemistry applications?

- Methodological Answer : Chiral organocatalysts (e.g., L-proline derivatives) enable asymmetric aldol reactions at the ketone group. For greener synthesis, employ continuous flow reactors with immobilized ionic liquid catalysts, reducing waste and improving scalability .

Q. Data Analysis and Experimental Design

Q. How should researchers address solubility challenges in kinetic studies or biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤10% v/v) to enhance aqueous solubility. For kinetic studies, conduct dynamic light scattering (DLS) to monitor aggregation. In biological assays, validate solubility with LC-MS to confirm compound integrity .

Q. What protocols ensure reproducibility in synthesizing derivatives with modified indole or nitrile groups?

Propiedades

IUPAC Name |

3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-9-4-3-5-10-11(8-15-13(9)10)12(16)6-7-14/h3-5,8,15H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYAUTCMQJMISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.